5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
Description
5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-methylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-22-14-18-12-10(13(21)19-14)7(5-9(20)17-12)6-3-2-4-8(15)11(6)16/h2-4,7H,5H2,1H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZFXLXDUIEASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 2,3-dichlorobenzaldehyde, methylthiourea, and appropriate pyrimidine precursors.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent selection to maximize yield and purity.
Catalysts and Reagents: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as high-performance liquid chromatography (HPLC) for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Halogenation, alkylation, or acylation reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-pyrimidine derivatives: Similar structure but different biological activity.
Pyrido[2,3-d]pyrimidine derivatives: Compounds with variations in the substituents on the pyrimidine ring.
Uniqueness
Structural Features: The presence of both dichlorophenyl and methylsulfanyl groups.
Biological Activity: Unique interactions with biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
